5-Iodo-6-methylpyridine-2-carboxylic acid
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Overview
Description
5-Iodo-6-methylpyridine-2-carboxylic acid: is an organic compound with the molecular formula C7H6INO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and a carboxylic acid group in its structure makes it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyridine-2-carboxylic acid typically involves the iodination of 6-methylpyridine-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: 5-Iodo-6-methylpyridine-2-carboxylic acid is used as a building block in organic synthesis. Its iodine atom allows for further functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Iodo-6-methylpyridine-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the specific application and context .
Comparison with Similar Compounds
6-Methylpyridine-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
5-Iodo-2-methylpyridine-3-carboxylic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
2-Pyridinecarboxylic acid, 6-methyl-: Another isomer with different properties and reactivity.
Uniqueness: 5-Iodo-6-methylpyridine-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Properties
CAS No. |
1261269-52-6 |
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Molecular Formula |
C7H6INO2 |
Molecular Weight |
263.03 g/mol |
IUPAC Name |
5-iodo-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
DPYONZXOHOYLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)I |
Origin of Product |
United States |
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